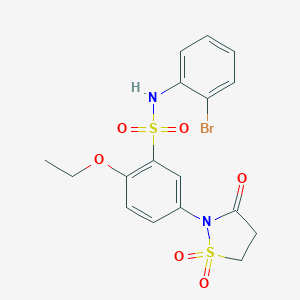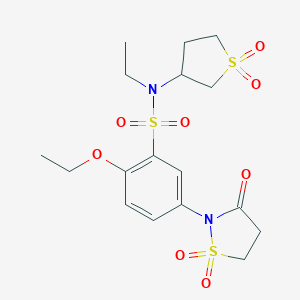![molecular formula C13H18N2OS B241080 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, also known as MPDTI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDTI is a type of imidazole compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of angiotensin-converting enzyme (ACE), the activation of peroxisome proliferator-activated receptor (PPAR), and the inhibition of nuclear factor-kappa B (NF-κB).
Efectos Bioquímicos Y Fisiológicos
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of glucose tolerance, and the reduction of inflammation. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential neuroprotective effects, with studies suggesting that it may protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in water and other solvents may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, including further investigation of its therapeutic potential as an antihypertensive, antidiabetic, and anti-inflammatory agent. Additionally, studies may focus on the potential anticancer properties of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its mechanism of action in cancer cells. Further research may also investigate the potential neuroprotective effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its use in the treatment of neurological disorders.
Métodos De Síntesis
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized through various methods, including the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base, followed by the reaction of the resulting product with imidazole. Another method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of sodium hydride, followed by the reaction with imidazole.
Aplicaciones Científicas De Investigación
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been studied extensively for its potential therapeutic applications, including its use as an antihypertensive, antidiabetic, and anti-inflammatory agent. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
|---|---|
Fórmula molecular |
C13H18N2OS |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2OS/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13/h3-6H,2,7-10H2,1H3,(H,14,15) |
Clave InChI |
QLOXDEUNZSPPGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
SMILES canónico |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
